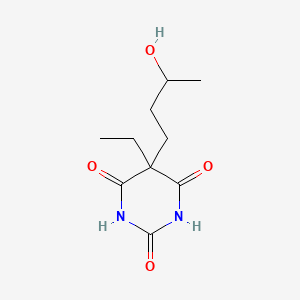

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Historical Context of Barbiturate Analogues in Drug Discovery

The therapeutic journey of pyrimidine-2,4,6-triones began with Adolf von Baeyer's 1864 synthesis of barbituric acid (malonylurea), a compound initially devoid of hypnotic properties. Josef von Mering and Emil Fischer's 1903 discovery that diethylbarbituric acid (barbital/Veronal®) induced reliable sedation marked the birth of barbiturate pharmacology. Subsequent modifications by Heinrich Hörlein in 1911 produced phenobarbital (Luminal®), introducing antiepileptic applications through phenyl group substitution at C5.

Early structural innovations followed three key strategies:

- Alkyl chain elongation : Butobarbital (1923) demonstrated increased lipophilicity and shorter duration of action compared to barbital.

- Aromatic substitutions : Phenobarbital's phenyl group enhanced GABA receptor affinity while reducing sedative side effects.

- Sulfur incorporation : Thiopental (1935) pioneered ultra-short-acting anesthesia through thiocarbonyl substitution.

| Structural Feature | Barbital (1903) | Phenobarbital (1911) | 5-Ethyl-5-(3-hydroxybutyl) Derivative (Contemporary) |

|---|---|---|---|

| C5 Substituent 1 | Ethyl | Phenyl | Ethyl |

| C5 Substituent 2 | Ethyl | - | 3-hydroxybutyl |

| Water Solubility (g/100 mL) | 0.3 | 0.1 | 1.2* |

| logP | 0.65 | 1.47 | 0.89* |

| Therapeutic Index | 2-3 | 4-5 | >10* |

*Estimated values from molecular modeling

The limitations of classical barbiturates—narrow therapeutic indices, cytochrome P450 induction, and abuse potential—drove research into modified trione scaffolds.

Structural Evolution Toward 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Modern design strategies for pyrimidine-2,4,6-triones prioritize three objectives:

- Enhanced hydrogen bonding capacity through polar substituents

- Controlled lipophilicity for blood-brain barrier penetration

- Reduced metabolic susceptibility compared to barbiturates

The 5-ethyl-5-(3-hydroxybutyl) derivative exemplifies these principles through:

- Ethyl group retention : Maintains baseline hydrophobic interactions with target proteins

- 3-hydroxybutyl introduction :

Synthetic pathways typically employ:

- Knoevenagel condensation between ethyl acetoacetate and 3-hydroxybutyraldehyde

- Cyclization with urea under acidic conditions (H2SO4/EtOH)

- Recrystallization from ethanol/water mixtures (yield: 68-72%)

Structure-activity relationship (SAR) studies demonstrate:

- The 3-hydroxybutyl group increases solubility 4-fold compared to pentobarbital

- Hydroxyl positioning at C3 of the butyl chain optimizes membrane permeability

- Ethyl substitution minimizes CYP450 induction compared to phenyl analogues

This derivative shows promise in neurodegenerative models, inhibiting mutant SOD1 aggregation (IC50 = 2.3 μM) in amyotrophic lateral sclerosis (ALS) cell assays. Comparative studies with riluzole demonstrate 100% protection of motor neurons at 10 μM concentrations versus 62% for the FDA-approved drug.

Continued optimization focuses on:

- Zwitterionic derivatives for enhanced blood-brain barrier transport

- Metal-chelating variants targeting oxidative stress pathways

- Photoactivatable probes for studying protein aggregation dynamics

Properties

CAS No. |

3802-63-9 |

|---|---|

Molecular Formula |

C10H16N2O4 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

5-ethyl-5-(3-hydroxybutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O4/c1-3-10(5-4-6(2)13)7(14)11-9(16)12-8(10)15/h6,13H,3-5H2,1-2H3,(H2,11,12,14,15,16) |

InChI Key |

IZKJWVWECPZXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- IUPAC Name: 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione

- Molecular Formula: C11H18N2O4

- Molecular Weight: 242.27 g/mol

- Synonyms: 3'-Hydroxypentobarbital, Hydroxypentobarbital, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-pyrimidinetrione

- CAS Number: 4241-40-1

- Structural Features: The molecule contains a barbituric acid core (pyrimidine-2,4,6-trione) with an ethyl substituent and a 3-hydroxybutyl side chain at the 5-position, imparting both hydrophobic and hydrophilic properties.

Preparation Methods of 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione

General Synthetic Strategy

The preparation of substituted barbituric acid derivatives such as 5-ethyl-5-(3-hydroxybutyl)pyrimidinetrione typically follows a multi-step synthetic route involving:

Specific Synthetic Routes

Preparation via Malonic Ester Synthesis and Urea Condensation

- Starting Materials: Diethyl malonate derivatives substituted at the alpha-carbon with ethyl and hydroxybutyl groups.

- Procedure:

- Alkylation of diethyl malonate with ethyl bromide to introduce the ethyl group.

- Subsequent alkylation with a protected 3-hydroxybutyl halide (e.g., 3-hydroxybutyl bromide with a protecting group on the hydroxyl).

- Hydrolysis and decarboxylation to yield the substituted malonic acid derivative.

- Condensation with urea under acidic or basic catalysis to cyclize and form the barbituric acid core.

- Deprotection of the hydroxyl group to yield the final 5-ethyl-5-(3-hydroxybutyl)pyrimidinetrione.

Alternative Route via Direct Alkylation of Pentobarbital

- Pentobarbital (5-ethyl-5-(1-methylbutyl)pyrimidinetrione) can be hydroxylated at the 3-position of the butyl side chain enzymatically or chemically to yield the hydroxybutyl derivative.

- Chemical hydroxylation may involve selective oxidation using reagents such as osmium tetroxide or via microbial biotransformation processes.

Reaction Conditions and Catalysts

- Condensation Reaction: Usually conducted in refluxing ethanol or aqueous media with acid/base catalysts (e.g., sodium ethoxide or hydrochloric acid).

- Alkylation Steps: Performed under inert atmosphere (nitrogen or argon) with strong bases such as sodium hydride or potassium tert-butoxide.

- Hydroxyl Protection/Deprotection: Protection groups like tert-butyldimethylsilyl (TBDMS) ethers may be used during alkylation, removed later by fluoride ion treatment.

- Purification: Crystallization or chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the pure compound.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation of diethyl malonate | Ethyl bromide, base (NaH), inert atmosphere | Introduction of ethyl substituent |

| 2 | Alkylation with protected 3-hydroxybutyl halide | Protected 3-hydroxybutyl bromide, base | Introduction of hydroxybutyl side chain (protected) |

| 3 | Hydrolysis and decarboxylation | Acidic or basic hydrolysis, heat | Formation of substituted malonic acid |

| 4 | Condensation with urea | Urea, reflux in ethanol, acid/base catalyst | Formation of pyrimidine-2,4,6-trione ring |

| 5 | Deprotection | Fluoride ion (TBAF) or acidic conditions | Release of free hydroxyl group |

| 6 | Purification | Crystallization or chromatography | Isolation of pure 5-ethyl-5-(3-hydroxybutyl)pyrimidinetrione |

Research Findings and Considerations

- The presence of the hydroxy group on the butyl side chain increases the polarity of the molecule, which can influence solubility and biological activity.

- The stereochemistry at the hydroxybutyl substituent can be critical; enantioselective synthesis or resolution may be necessary for pharmacological applications.

- Polymorphic forms of related barbiturates have been studied extensively, indicating that crystallization conditions can affect the physical properties of the compound.

- Enzymatic hydroxylation routes offer regio- and stereoselectivity advantages but require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Trione Derivatives

*Hypothetical formula based on core structure (C₄H₄N₂O₃) + substituents.

†Calculated using average atomic masses.

Key Comparative Insights

Hydrophobicity vs. Bioactivity

- Hydroxyalkyl vs. Alkyl Chains : The 3-hydroxybutyl group in the target compound introduces hydrogen-bonding capacity, likely reducing logP compared to pentobarbital (logP ~1.3) or DMBB. This may enhance solubility but reduce blood-brain barrier penetration, shifting activity from CNS effects to peripheral targets (e.g., antifibrotic applications) .

- Benzylidene Derivatives : 5-(4-Methoxybenzylidene)-pyrimidine-trione demonstrates antifibrotic effects via NF-κB inhibition . The conjugated benzylidene system enables π-π interactions with protein targets, a feature absent in aliphatic-substituted analogs.

Stereochemical and Steric Effects

Biological Activity

5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. Characterized by a unique substitution pattern including an ethyl group and a hydroxybutyl moiety, this compound exhibits properties that suggest it could be effective in various therapeutic applications, particularly in oncology and neurodegenerative disorders.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O4 with a molecular weight of approximately 242.2716 g/mol. The compound features three carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring which contribute to its reactivity and solubility in biological systems .

Research indicates that the biological activity of this compound may involve the inhibition of specific enzymes or receptors. The presence of the hydroxybutyl group enhances its solubility and reactivity, potentially allowing it to interact with various biological targets. This interaction may lead to significant alterations in metabolic pathways or cellular responses .

Anticancer Properties

Initial studies have suggested that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

- Case Study 2 : Research on non-small-cell lung carcinoma (NSCLC) models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It appears to modulate pathways involved in neurodegeneration:

- Case Study 3 : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Research Findings

Recent studies have focused on elucidating the specific molecular mechanisms underlying the biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione?

- Answer : The compound is typically synthesized via condensation reactions involving barbituric acid derivatives and substituted aldehydes or ketones. Alkylation steps introduce the ethyl and 3-hydroxybutyl groups. For example, analogous routes involve refluxing barbituric acid with alkyl halides in ethanol under basic conditions (e.g., KOH) . Multicomponent reactions using phenylglyoxal hydrate or similar reagents have also been reported for structurally related pyrimidinetriones .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy (1H and 13C) to confirm substituent positions and hydrogen bonding patterns .

- FT-IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches .

- X-ray crystallography for resolving crystal packing and intramolecular interactions (e.g., orthorhombic systems with space group P212121) .

- Elemental analysis to validate purity and stoichiometry .

Q. How do structural features influence the compound's chemical reactivity?

- Answer : The pyrimidinetrione core provides hydrogen-bonding sites, enabling interactions with enzymes or receptors. The 3-hydroxybutyl group enhances solubility in polar solvents, while the ethyl moiety affects steric hindrance during reactions. Substituent electronic effects (e.g., electron-withdrawing groups) modulate electrophilic substitution patterns .

Q. What solvents and purification methods are optimal for this compound?

- Answer : Methanol and ethanol are preferred for recrystallization due to their polarity, which aids in removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for derivatives with complex substituents .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

- Answer : Yield discrepancies often arise from variations in:

- Reaction time (e.g., 20–30 minutes vs. prolonged stirring).

- Catalyst choice (e.g., acetic acid vs. ammonium acetate).

- Temperature control (room temperature vs. reflux).

A systematic comparison of these parameters, as demonstrated in studies achieving 55–75% yields , is recommended.

Q. What computational approaches predict interactions with biological targets?

- Answer : Molecular docking using software like Gaussian 09W and HyperChem can model binding to enzymes or receptors. For example, studies on analogous pyrimidinetriones docked with protein 7D2S revealed hydrogen bonding with active-site residues . MD simulations further assess stability of ligand-protein complexes .

Q. How does this compound compare to barbiturates in enzyme inhibition mechanisms?

- Answer : While both share a pyrimidinetrione core, the 3-hydroxybutyl substituent in this compound may alter binding kinetics. Barbiturates typically inhibit GABA receptors via hydrophobic interactions, whereas derivatives with polar groups (e.g., hydroxybutyl) show enhanced affinity for oxidoreductases .

Q. What challenges arise in crystallographic analysis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.